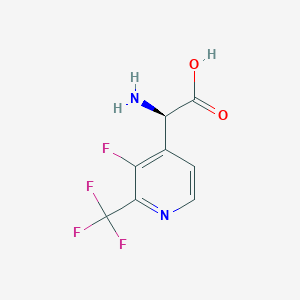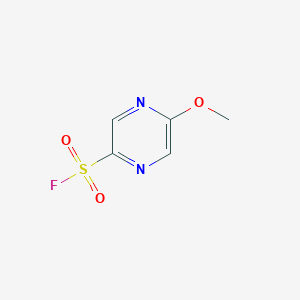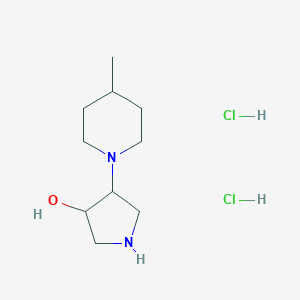![molecular formula C9H9BrN2O B13346003 (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolopyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a hydroxymethyl group at the 3rd position of the pyrrolopyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-5-iodopyridine.
Introduction of the Bromine Atom: The bromine atom is introduced at the 6th position of the pyrrolopyridine ring through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Hydroxymethylation: The hydroxymethyl group is introduced at the 3rd position through a hydroxymethylation reaction using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium azide, sodium methoxide, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. One of the primary targets is the fibroblast growth factor receptor (FGFR). The compound binds to the ATP-binding site of FGFR, inhibiting its kinase activity and preventing downstream signaling . This inhibition leads to the suppression of cell proliferation, migration, and invasion, making it a potential therapeutic agent for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
- 4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Uniqueness
(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group at the 3rd position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry. Additionally, its ability to inhibit FGFR signaling pathways distinguishes it from other similar compounds and highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C9H9BrN2O |
|---|---|
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
(6-bromo-1-methylpyrrolo[3,2-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-4,13H,5H2,1H3 |
InChI-Schlüssel |
BEWRSGZQWNNIGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=C(C=N2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
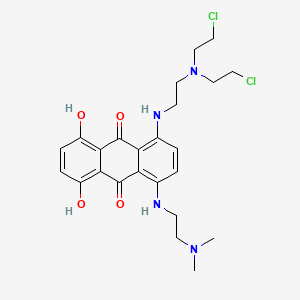
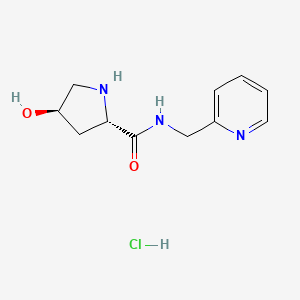
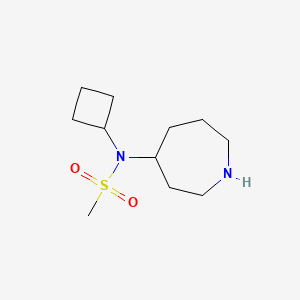
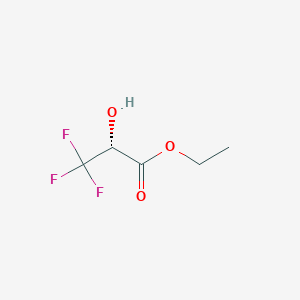
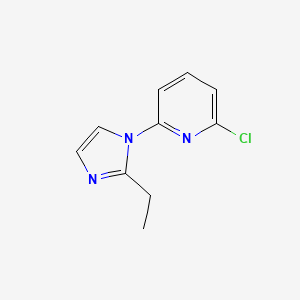
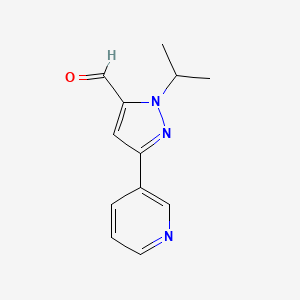
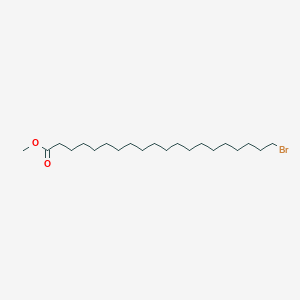
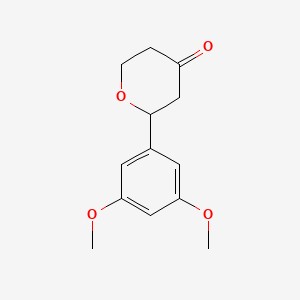

amine](/img/structure/B13345981.png)
